4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Overview
Description
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzodioxole, characterized by the presence of a nitro group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of 4-methyl-1,3-benzodioxole followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as chloroformic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methyl-6-amino-2H-1,3-benzodioxole-5-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Piperonylic acid:
4-methyl-1,3-benzodioxole: Similar structure but without the nitro and carboxylic acid groups.
6-nitro-1,3-benzodioxole: Similar structure but without the methyl and carboxylic acid groups.
Uniqueness
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Properties
IUPAC Name |
4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-4-7(9(11)12)5(10(13)14)2-6-8(4)16-3-15-6/h2H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWOTAUBCLTFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OCO2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861588-35-4 | |
Record name | 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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